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Sodium cresolate

Cat. No.: B8398330
M. Wt: 174.13 g/mol
InChI Key: WHQZPTTYEYXMIZ-UHFFFAOYSA-M
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Description

Isomeric Forms of Sodium Cresolate and their Significance in Chemical Research

Cresol (B1669610) (methylphenol) exists in three isomeric forms: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol). Consequently, this compound also exists in three corresponding isomeric forms: sodium ortho-cresolate, sodium meta-cresolate, and sodium para-cresolate. These isomers differ in the position of the methyl group on the benzene (B151609) ring relative to the hydroxyl group (which is deprotonated to form the phenolate).

The position of the methyl group influences the electronic and steric properties of the phenolate (B1203915) anion, leading to subtle but significant differences in the reactivity and physical properties of the this compound isomers. This isomerism is crucial in chemical research as it affects their behavior in various reactions, such as nucleophilic aromatic substitution, oxidation, and condensation reactions. Researchers often investigate the individual isomers to understand these structure-activity relationships and to optimize reaction conditions for specific synthetic targets.

For instance, studies on the thermal degradation of sodium cresolates have shown that the position of the methyl group might not have a significant influence on the mass loss and type of degradation products, but the degradation pattern can be similar across isomers like sodium m-cresolate and sodium p-cresolate mdpi.com. Research into the carboxylation of this compound isomers via the Kolbe-Schmitt reaction highlights the impact of temperature on product distribution, with different isomers potentially favoring different products or reaction pathways under varying conditions aston.ac.uk.

The distinct properties of each isomer are leveraged in targeted synthesis and specific applications within research. For example, sodium ortho-cresolate is used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds lookchem.com. Sodium meta-cresolate also finds use as an intermediate in the synthesis of drugs, as well as in antimicrobial agents and dyes ontosight.ai. Sodium para-cresolate is noted for its surfactant and emulsifying properties and is used in pharmaceuticals and cosmetics guidechem.com.

The table below summarizes the isomeric forms of this compound and some reported properties and uses in research:

IsomerChemical FormulaReported Research Significance/Use
Sodium ortho-cresolateC₇H₇NaOIntermediate in synthesis of pharmaceuticals, dyes, and organic compounds; corrosion inhibitor lookchem.com.
Sodium meta-cresolateC₇H₇NaOIntermediate in synthesis of drugs, antimicrobial agents, dyes ontosight.ai.
Sodium para-cresolateC₇H₇NaOSurfactant and emulsifying properties; used in pharmaceuticals and cosmetics; thermal degradation studies mdpi.comguidechem.com.

Historical Context of this compound Research and its Evolution

The study of this compound is intrinsically linked to the broader research into phenols and their derivatives, which has a long history in chemistry. Cresols were historically obtained from coal tar, and their reactions and derivatives, including sodium salts, have been investigated for many years. Early research likely focused on their basic chemical properties, synthesis, and potential industrial applications.

The Kolbe-Schmitt reaction, a carboxylation reaction of phenolates, including sodium phenolate and sodium cresolates, with carbon dioxide, has been a subject of research for over a century, highlighting an early area where this compound isomers were studied for their reactivity researchgate.net. Historical chemical literature from the late 19th and early 20th centuries indicates investigations into the reactions of this compound with various reagents, such as carbonic acid lodz.pl.

Over time, research into this compound has evolved from basic characterization and synthesis to more specialized and mechanistic studies. Modern research utilizes advanced analytical techniques like HPLC and NMR to understand reaction products and mechanisms in detail aston.ac.uk. Computational studies, such as density functional theory, are also employed to gain insights into reaction pathways and the role of this compound in complex processes, such as the conversion of polymers pnas.orgpnas.org.

Recent research demonstrates the continued relevance of this compound in contemporary academic pursuits. Studies explore its role in the thermal degradation of phenolic compounds, relevant to areas like waste valorization and material science mdpi.comresearchgate.net. Its application as a decontaminant for chemical warfare agents in alcoholic solutions has also been a subject of research drdo.gov.in. Furthermore, this compound is explored in the context of converting biomass-derived phenolics into value-added chemicals through reactions like carboxylation aston.ac.uk. This evolution reflects a shift towards understanding the fundamental chemical behavior of this compound at a deeper level and exploring its potential in addressing modern scientific and environmental challenges.

The preparation of this compound typically involves the reaction of cresol with sodium hydroxide (B78521) ontosight.aiuantwerpen.beontosight.ai. This neutralization reaction yields the corresponding sodium salt. Research has also explored the synthesis of this compound in different solvent systems and conditions prepchem.com.

ReactantsProductReaction TypeExample Research Context
Cresol, Sodium HydroxideThis compoundNeutralizationPreparation for use in subsequent reactions or studies ontosight.aiuantwerpen.beontosight.ai.

This historical progression and the ongoing research highlight the enduring importance of this compound as a versatile chemical compound with diverse applications and a subject of continued scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NaO3 B8398330 Sodium cresolate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NaO3

Molecular Weight

174.13 g/mol

IUPAC Name

sodium;3-hydroxy-2-methylbenzoate

InChI

InChI=1S/C8H8O3.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1

InChI Key

WHQZPTTYEYXMIZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)[O-].[Na+]

Origin of Product

United States

Synthesis Methodologies and Advanced Preparations of Sodium Cresolate

Traditional Synthetic Routes: Neutralization of Cresol (B1669610) Isomers

The most straightforward and traditional method for synthesizing sodium cresolate involves the neutralization of the respective cresol isomer (ortho, meta, or para) with a strong sodium base, typically sodium hydroxide (B78521) (NaOH). chembk.comontosight.aiaston.ac.uk This reaction is an acid-base reaction where the acidic hydroxyl group of cresol reacts with the base to form the sodium salt and water.

The general reaction can be represented as follows:

C7H8O + NaOH → C7H7NaO + H2O

(Cresol Isomer) + (Sodium Hydroxide) → (this compound) + (Water)

This reaction is often carried out in a solvent, such as water or a mixture of organic solvents. chembk.comprepchem.com For instance, sodium p-cresolate is commonly prepared by the reaction of p-cresol (B1678582) with sodium hydroxide in solution, followed by crystallization of the product. chembk.com Similarly, sodium m-cresolate is formed by the neutralization of m-cresol (B1676322) with sodium hydroxide. ontosight.ai A laboratory preparation of this compound (a mixture of isomers) has been described involving the addition of commercial cresol to an aqueous solution of sodium hydroxide in a mixture of xylene and 2-ethyl-1-hexanol, followed by heating to reflux to remove water. prepchem.com

Another traditional route involves the alkali fusion of sodium toluenesulfonate (B8598656) isomers. This process, particularly for the preparation of p-cresol (from which sodium p-cresolate can then be formed by neutralization), involves fusing sodium p-toluenesulfonate with caustic soda at high temperatures (typically 330-360 °C) to form sodium p-cresolate, followed by hydrolysis with an acid to liberate p-cresol. google.comorgsyn.orggoogle.comgoogle.com This method can produce p-cresol with a high proportion of the para isomer. google.com

Optimized Synthesis Protocols for High Purity this compound Isomers

Achieving high purity of individual this compound isomers can be challenging, especially when starting from mixed cresol feedstocks like cresylic acid, which is a mixture of cresol isomers, xylenols, and phenol (B47542). nih.govcdc.gov Traditional methods starting from a mixture of cresol isomers will yield a mixture of sodium cresolates.

Optimized protocols often focus on starting with a high-purity cresol isomer or employing separation techniques during or after synthesis. For example, processes starting with high-purity o-cresol (B1677501) (not less than 99.5%) and reacting it with sodium hydroxide solution have been described for synthesizing sodium o-cresolate. google.com

Research into specific reactions involving sodium cresolates, such as the Kolbe-Schmitt reaction for carboxylation, highlights the importance of reaction conditions like temperature and CO₂ pressure on product yield and purity. aston.ac.uk Studies on the carboxylation of sodium 2-cresolate have investigated the effect of temperature on the yield of 2-cresotic acid, indicating that lower temperatures (around 200°C) may be recommended to minimize thermal degradation of the carboxylated product and potential formation of the original cresol isomer. aston.ac.uk

While detailed protocols specifically for synthesizing high-purity this compound isomers through optimized reactions are not extensively detailed in the provided snippets beyond starting with pure isomers, the emphasis on using pure precursors and controlling reaction conditions in downstream reactions suggests that similar principles would apply to the synthesis itself. The alkali fusion process, when starting with a specific isomer of sodium toluenesulfonate, can lead to the formation of the corresponding this compound isomer, and subsequent separation techniques like distillation or freezing can be used to obtain the pure cresol isomer after acidification. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. encyclopedia.pubacs.org While specific "green" synthesis routes solely focused on this compound are not prominently detailed in the provided information, the broader context of green chemistry in organic synthesis offers relevant approaches.

Applying green chemistry to this compound synthesis would involve considering factors such as:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the desired product, minimizing waste. acs.org The direct neutralization of cresol with sodium hydroxide has a relatively high atom economy, with water being the primary byproduct.

Use of Safer Solvents: Employing environmentally benign solvents or solvent-free conditions where possible. encyclopedia.pub While traditional methods may use organic solvents like xylene, exploring alternative, greener solvents could be a focus.

Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure if feasible. acs.org

Catalysis: Utilizing catalytic reagents that are highly selective to reduce the need for stoichiometric reagents and minimize waste. acs.org

Research into sustainable chemistry is exploring the use of abundant and non-toxic metals like sodium and iron in organic synthesis, which could potentially be relevant to the future development of greener routes to this compound or its precursors. unibe.ch

Although not directly a synthesis method, the recovery of tar acids and phenols (including cresols) from tar distillate oils using aqueous caustic soda, which forms sodium phenolate-sodium cresylate solutions, represents a process that utilizes a byproduct stream and involves the formation of this compound as an intermediate. nih.gov Optimizing such recovery processes with green chemistry principles could contribute to more sustainable production.

The thermal degradation of this compound has also been studied, providing insights into its stability and decomposition pathways, which could be relevant for designing safer and more efficient synthesis and handling procedures. mdpi.com

Data Tables

While the provided text doesn't contain explicit data tables ready for interactive presentation, the information can be structured into tables to summarize key aspects of the synthesis methods.

Synthesis MethodKey ReactantsConditionsPrimary Product(s)Notes
Traditional NeutralizationCresol isomer, NaOHIn solution (e.g., water, ethanol (B145695), xylene)This compound, WaterSimple, common method. Purity depends on cresol isomer purity.
Alkali Fusion of Sodium ToluenesulfonateSodium Toluenesulfonate, NaOHHigh temperature (330-360 °C)This compound, Na₂SO₃Used for producing specific cresol isomers (e.g., p-cresol) via intermediate this compound.
Cresol IsomerCorresponding this compoundPubChem CID (Sodium Salt)
o-cresolSodium o-cresolate4549-72-8 nih.gov
m-cresolSodium m-cresolate3019-89-4 chemicalbook.com
p-cresolSodium p-cresolate1121-70-6 guidechem.com
Mixed CresolsThis compound (mixture)34689-46-8 nih.gov

Detailed Research Findings

Research findings related to this compound synthesis and reactions include:

Studies on the alkali fusion of sodium p-toluenesulfonate have investigated optimal temperatures and reactant ratios to maximize the yield of sodium p-cresolate and subsequently p-cresol. google.comorgsyn.orggoogle.com For instance, fusing with approximately 2.5 mols of caustic soda per mol of sodium toluene (B28343) sulfonate at 330-360 °C is reported to convert sodium p-toluenesulfonate to sodium p-cresolate. google.com

Research on the carboxylation of sodium 2-cresolate via the Kolbe-Schmitt reaction has explored the impact of temperature on product distribution and conversion, indicating that temperatures around 200°C are favorable for the yield of 2-cresotic acid, while higher temperatures can lead to thermal degradation. aston.ac.uk

Computational studies have been used to understand the role of metal salts, including sodium, in reactions involving phenoxide species, which are analogous to sodium cresolates, providing insights into reaction mechanisms and stability. pnas.org

Thermal degradation studies of sodium cresolates (p- and m-isomers) show that they undergo demethylation as a primary degradation step, with methane (B114726) being a detected gaseous product. mdpi.com These studies also suggest that the presence of alkalis can fundamentally change the degradation pattern of phenols and phenolates. mdpi.com

Chemical Reactivity and Reaction Mechanisms of Sodium Cresolate

Fundamental Reactivity of the Cresolate Anion

The cresolate anion (CH₃C₆H₄O⁻) is an organic anion derived from the deprotonation of a cresol (B1669610) molecule. The negative charge is primarily localized on the oxygen atom, but resonance effects delocalize it into the aromatic ring, creating electron-rich positions at the ortho and para carbons relative to the oxygen. This electronic structure is central to its chemical reactivity.

The cresolate anion is a potent nucleophile due to the high electron density on its oxygen atom. This property allows it to participate in various nucleophilic substitution and addition reactions. One of the most characteristic reactions is the Williamson ether synthesis, where the cresolate ion displaces a halide from an alkyl halide to form a cresolyl ether. chegg.com

The cresolate anion is considered an ambident nucleophile, meaning it has two potentially nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions). libretexts.org Reaction with an electrophile can therefore lead to either O-alkylation or C-alkylation.

O-Alkylation: The reaction occurs at the oxygen atom, which is the site of highest negative charge density. This pathway is generally favored and leads to the formation of an ether.

C-Alkylation: The reaction occurs at a carbon atom in the ring. This pathway is less common but can be promoted under specific conditions, such as with less reactive alkylating agents or in certain solvent systems.

The outcome of the reaction (O- vs. C-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, temperature, and the counter-ion (sodium). libretexts.org For instance, reactions with highly reactive alkylating agents that favor Sₙ2 mechanisms tend to result in O-alkylation. libretexts.org

The nucleophilicity of the cresolate anion is also demonstrated in its reactions with α,β-unsaturated compounds, where it can act as a nucleophile in Michael addition reactions. bohrium.com The rate of these nucleophilic reactions is often dependent on the pH of the medium, which affects the concentration of the anionic cresolate species. bohrium.com

The electron-rich nature of the phenoxide ring system in cresolate makes it highly reactive towards electrophiles in Electrophilic Aromatic Substitution (SₑAr) reactions. wikipedia.org However, the cresolate anion itself can act as a nucleophile in Nucleophilic Aromatic Substitution (SₙAr) reactions, particularly when the aromatic substrate contains strong electron-withdrawing groups. masterorganicchemistry.com

In a typical SₙAr mechanism, the benzene (B151609) ring being attacked is electron-poor, making it an electrophile. youtube.com The reaction of sodium o-cresolate with 2,4-dinitrochlorobenzene serves as a well-documented example. acs.org The mechanism proceeds in two main steps:

Nucleophilic Addition: The cresolate anion attacks the carbon atom bearing the leaving group (e.g., chlorine). This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups (like nitro groups) at the ortho and para positions relative to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction. masterorganicchemistry.com

Reaction Type Role of Cresolate Substrate Requirement Key Intermediate
Williamson Ether Synthesis NucleophileAlkyl HalideSₙ2 Transition State
Nucleophilic Aromatic Substitution (SₙAr) NucleophileElectron-poor Aryl HalideMeisenheimer Complex

Thermal Degradation and Stability Studies of Sodium Cresolate Isomers

The thermal stability of sodium cresolates is significantly different from that of their parent cresol molecules. The presence of the sodium-oxygen bond (-ONa) strongly destabilizes the phenolate (B1203915) structure, leading to decomposition at lower temperatures. nih.govresearchgate.net

The thermal degradation of this compound is a complex process initiated by homolytic bond cleavage—the splitting of a chemical bond where each fragment retains one of the bonding electrons to form free radicals. wikipedia.orgfiveable.mebyjus.com This process requires an input of energy, typically heat. pressbooks.pubchemistrysteps.com

Studies on sodium phenolates suggest that the decomposition mechanism involves the formation of an aromatic carbon radical anion. nih.govresearchgate.net This is facilitated by the strong electron-donating character of the oxygen anion, which promotes the homolytic cleavage of either a substituent on the aromatic ring (Ar-CH₃) or a ring hydrogen (Ar-H). nih.gov

The primary gaseous products formed during the thermal decomposition of sodium cresolates can include methane (B114726) (CH₄), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen (H₂). nih.govresearchgate.netrsc.org The formation pathway for methane from sodium p-cresolate is notably different from that of p-cresol (B1678582). For the sodium salt, methane is produced via the initial cleavage of the NaOPh–CH₃ bond, followed by the resulting methyl radical abstracting a hydrogen atom. nih.gov In contrast, methane from p-cresol degradation forms at a later stage from the breakdown of intermediates like methylcyclopentadiene. nih.gov At very high temperatures, the final solid residue is often sodium carbonate (Na₂CO₃), with toxic fumes of sodium oxide (Na₂O) also potentially being emitted. guidechem.comnih.govresearchgate.net

Decomposition Stage Key Process Products
Initiation Homolytic cleavage of Ar-CH₃ or Ar-H bondsAryl and methyl radicals
Propagation Radical reactions (e.g., hydrogen abstraction)Methane, larger aromatic structures
Termination Combination of radicals, char formationPolyaromatic structures, char
Final Products (High Temp) Solid residue decompositionSodium carbonate, Sodium oxide

The position of the methyl group (ortho, meta, or para) on the benzene ring influences the thermal stability and degradation pathways of the this compound isomers. longdom.org This influence stems from a combination of electronic and steric effects that alter bond strengths and the accessibility of reaction sites. longdom.orgmdpi.com

Electronic Effects: The methyl group is electron-donating, which affects the electron density distribution within the aromatic ring and influences the stability of radical intermediates formed during decomposition.

Steric Effects: An ortho-methyl group can sterically hinder certain reaction pathways that might be more accessible in the meta and para isomers. longdom.org Research on substituted phenols has indicated that ortho-substitution can enhance thermal stability by preventing specific decomposition and isomerization mechanisms. longdom.org

Aromatization, the formation of stable aromatic ring systems, is a critical process in the carbonization of organic materials like biomass and certain polymers. nih.gov This process is known to be significantly promoted by the presence of alkali metals. nih.gov Sodium cresolates serve as important model compounds for studying these alkali-promoted aromatization mechanisms. nih.gov

Hydrogen Abstraction: Radicals abstract hydrogen atoms from other molecules.

Radical Combination: Aryl radicals combine with each other to form larger, cross-linked polyaromatic structures. nih.gov

Charring: This cross-linking and growth of the polyaromatic system eventually leads to the formation of a carbon-rich solid known as char. nih.gov

This alkali-promoted radical pathway is fundamentally different from the thermal degradation of the parent cresol, highlighting the catalytic role of the sodium ion in promoting char formation and aromatization. nih.govresearchgate.net

Carboxylation Reactions of this compound: Kolbe-Schmitt Reaction Derivatives

The carboxylation of this compound, a derivative of the Kolbe-Schmitt reaction, is a significant chemical process for synthesizing hydroxy-methylbenzoic acids, commonly known as cresotic acids. researchgate.net This reaction involves the introduction of a carboxyl group onto the aromatic ring of the cresolate molecule. The process typically proceeds by heating this compound with carbon dioxide under pressure. wikipedia.orgbyjus.com The position of the incoming carboxyl group is influenced by factors such as the specific isomer of cresolate used and the reaction conditions.

Reaction Mechanisms and Intermediate Species in Carboxylation

The Kolbe-Schmitt reaction mechanism, as applied to this compound, begins with the nucleophilic addition of the cresolate anion to carbon dioxide. wikipedia.orgbyjus.com this compound, formed by deprotonating a cresol isomer (ortho-, meta-, or para-) with a sodium base, is more reactive towards electrophilic aromatic substitution than the neutral cresol molecule. byjus.comquora.com

The key steps of the mechanism are as follows:

Nucleophilic Attack : The electron-rich aromatic ring of the this compound acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule. byjus.comquora.com The sodium ion is believed to form a chelate with the oxygen of the cresolate and the incoming carbon dioxide, which favors the introduction of the carboxyl group at the ortho position to the hydroxyl group. jk-sci.com

Formation of an Intermediate : This attack results in the formation of an unstable intermediate, a cyclohexadienone carboxylate. byjus.com

Tautomerization : The intermediate then undergoes tautomerization, a process involving a proton shift, which re-establishes the aromaticity of the ring. jk-sci.comucla.edu

Product Formation : The final step involves an acidic workup (if necessary, though the product is the sodium salt of the acid) to yield the corresponding sodium cresotate (sodium hydroxy-methylbenzoate). wikipedia.org

The reaction is a classic example of electrophilic aromatic substitution where carbon dioxide acts as a weak electrophile. byjus.com The reactivity of the cresolate anion is crucial for the reaction to proceed effectively. quora.com

Catalytic Effects and Process Optimization in Cresolate Carboxylation

While the traditional Kolbe-Schmitt reaction is often performed without a specific catalyst, process optimization is critical for maximizing the yield and regioselectivity of the desired cresotic acid product. Research has identified optimal conditions for the carboxylation of cresols using carboxylation agents like sodium ethyl carbonate. researchgate.net Key parameters that are manipulated for process optimization include temperature, carbon dioxide pressure, reaction duration, and the molar ratio of reactants. researchgate.net

For instance, in the synthesis of cresotic acids from cresol isomers and sodium ethyl carbonate, specific conditions have been found to maximize yields. researchgate.net

ParameterOptimal Value/RangeImpact on Reaction
Temperature180–185°CAffects reaction rate and can influence regioselectivity. researchgate.net
CO₂ Pressure10 atmIncreases the concentration of the electrophile (CO₂) in the reaction mixture, driving the equilibrium towards the product. researchgate.net
Reaction Time6–7 hoursEnsures the reaction proceeds to completion for maximum yield. researchgate.net
[Cresol]:[Carboxylating Agent] Molar Ratio1.5:1 to 2:1Optimizes the utilization of the limiting reagent and maximizes product formation. researchgate.net

In the broader field of carboxylation, various transition metal catalysts, such as those based on copper, palladium, and rhodium, are explored to facilitate CO₂ insertion under milder conditions. mdpi.com However, for the industrial production of cresotic acids, optimizing the process parameters of the uncatalyzed reaction remains a primary focus. researchgate.net

Coordination Chemistry and Ligand Exchange Reactions involving Cresolate Ligands

In coordination chemistry, the cresolate anion can act as a ligand, donating a pair of electrons to a central metal ion to form a coordination compound. truman.edutruman.edu These compounds are formed through the reaction of a Lewis acid (the metal ion) with a Lewis base (the cresolate ligand). truman.edu

Synthesis and Characterization of Metal-Cresolate Coordination Compounds

The synthesis of metal-cresolate complexes generally involves the reaction of a metal salt with this compound in a suitable solvent. The cresolate anion displaces other ligands, such as water or chloride ions, from the metal's coordination sphere. The stoichiometry of the reaction determines the number of cresolate ligands that coordinate to the metal center. sysrevpharm.org

General Synthesis Procedure:

A solution of a metal salt (e.g., CoCl₂, Ni(NO₃)₂, CuCl₂) is prepared in a solvent like ethanol (B145695) or water. sysrevpharm.org

A solution of this compound (representing the specific isomer: o-, m-, or p-) is added to the metal salt solution, often in a specific molar ratio (e.g., 1:1, 1:2). sysrevpharm.org

The reaction mixture may be heated or refluxed to facilitate the formation of the complex. sysrevpharm.org

The resulting metal-cresolate coordination compound, which may precipitate from the solution, is then filtered, washed, and dried. sysrevpharm.org

Characterization of these complexes is performed using various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy : To identify the coordination of the cresolate ligand to the metal through the phenoxide oxygen.

UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides information about its geometry. nih.gov

Magnetic Susceptibility : To determine the number of unpaired electrons on the metal ion, which helps in assigning the geometry of the complex. nih.gov

Mass Spectrometry : To confirm the molecular weight of the synthesized complex. nih.gov

Metal IonExample Complex FormulaPotential Geometry
Copper(II)[Cu(p-cresolate)₂(H₂O)₂]Distorted Octahedral
Cobalt(II)[Co(o-cresolate)₄]²⁻Tetrahedral
Iron(III)[Fe(m-cresolate)₆]³⁻Octahedral

Ligand Exchange Kinetics and Mechanisms with Cresolate

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk For a metal complex containing a cresolate ligand, a typical exchange reaction can be represented as:

[M(cresolate)ₙ] + L → [M(cresolate)ₙ₋₁L] + cresolate

The kinetics and mechanism of such reactions are influenced by several factors, including the nature of the metal ion, the incoming ligand (L), and the cresolate ligand itself. solubilityofthings.com There are three primary mechanisms for ligand substitution:

Dissociative (D) Mechanism : The cresolate ligand first dissociates from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. libretexts.org

Associative (A) Mechanism : The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which the cresolate ligand then departs. solubilityofthings.com

Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters the coordination sphere as the cresolate ligand is leaving, without a distinct intermediate being formed. libretexts.org

The lability (rate of ligand exchange) of a metal-cresolate complex depends heavily on the electronic configuration of the metal ion. truman.edu For example, complexes of metal ions like Cu(II) are often labile, while those of Cr(III) or Co(III) are typically inert, meaning their ligands exchange very slowly. truman.edulibretexts.org The study of these kinetics often involves monitoring changes in the UV-visible spectrum of the complex over time as the ligand exchange proceeds. inorgchemres.org

Interconversion and Scrambling Reactions of Cresolate Isomers

Cresolate exists as three structural isomers: ortho-cresolate, meta-cresolate, and para-cresolate, depending on the position of the methyl group on the benzene ring relative to the phenoxide group. Under certain conditions, such as high temperatures or in the presence of a catalyst, interconversion or scrambling between these isomers can occur. This process involves the migration of the methyl group around the aromatic ring, leading to an equilibrium mixture of the isomers. The distribution of isomers at equilibrium is governed by their relative thermodynamic stabilities.

Furthermore, in the context of coordination chemistry, isomerism can also refer to the geometric arrangement of ligands around a metal center. For a complex containing multiple cresolate ligands, such as a hypothetical dichlorobis(cresolate)metal(II) complex, different spatial arrangements are possible, leading to cis and trans geometric isomers.

The interconversion between such coordination isomers is a dynamic process whose rate can be influenced by factors like temperature, pH, and ionic strength. nih.gov The kinetics of this isomer interconversion can be studied to elucidate the underlying reaction mechanism. For instance, an increase in the rate of conversion with temperature is expected, and the activation energy for the process can be determined. nih.gov While specific studies on the scrambling of cresolate isomers themselves are not detailed, the principles of isomer interconversion from related chemical systems suggest that such processes are feasible under forcing conditions. nih.gov

Advanced Research in Sodium Cresolate Based Materials and Processes

Polymer Chemistry and Polymer Recycling

Sodium cresolate plays a crucial role in the chemical recycling of plastics and the synthesis of advanced polymers. Its ability to act as a nucleophile makes it a valuable intermediate in depolymerization and a key component in specific polymerization pathways.

Depolymerization of Polycarbonates and Repurposing using this compound Intermediates

The chemical recycling of polycarbonates (PC) into valuable new materials is a critical area of research aimed at creating a circular economy for plastics. One promising strategy involves the depolymerization of PC, where this compound is formed in situ as a reactive intermediate.

In a notable one-step transformation, polycarbonates can be converted into high-value poly(aryl ether sulfone)s (PAES). This process utilizes a carbonate salt to depolymerize the PC, generating phenoxide intermediates, including this compound. These intermediates are then reacted in situ with bis(aryl fluorides) to form the new polymer. Computational studies using density functional theory have elucidated the dual catalytic role of the carbonate salt in this reaction. It not only facilitates the decomposition of the polycarbonate through nucleophilic attack but also promotes the subsequent reaction of the in situ formed phenolate (B1203915) dimers with the aryl fluorides. This method demonstrates an efficient pathway for repurposing plastic waste into value-added materials under controlled depolymerization conditions.

The general mechanism involves the nucleophilic attack of a carbonate salt on the polycarbonate backbone, leading to the cleavage of the carbonate linkages and the formation of phenoxide species. In the presence of cresol-containing polycarbonate structures, this results in the generation of this compound. This intermediate then participates in the subsequent repolymerization step.

Table 1: Key Aspects of Polycarbonate Depolymerization via this compound Intermediates

FeatureDescription
Process One-step conversion of polycarbonates to poly(aryl ether sulfone)s.
Role of Carbonate Salt Acts as a catalyst for both depolymerization and repolymerization.
Intermediate This compound formed in situ from the polycarbonate backbone.
Reactants Polycarbonate waste, carbonate salt, bis(aryl fluorides).
Significance Provides a method for chemical recycling and repurposing of plastic waste.

Synthesis of Poly(aryl ether sulfone)s via Cresolate-Mediated Pathways

Poly(aryl ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves nucleophilic aromatic substitution reactions where phenoxide ions play a central role. Cresolate-mediated pathways, where this compound or similar phenoxide structures are used, are integral to these syntheses.

The synthesis typically involves the reaction of a bisphenol (or its corresponding bisphenoxide) with an activated dihalide, such as 4,4′-dichlorodiphenyl sulfone, in a high-boiling aprotic solvent in the presence of a weak base like potassium carbonate. The base converts the hydroxyl groups of the bisphenol into the more nucleophilic phenoxide ions. If a cresol-based monomer is used, a cresolate intermediate is formed, which then attacks the electron-deficient aromatic ring of the dihalide, displacing the halide and forming the ether linkage that characterizes the PAES backbone.

While many studies focus on the in situ generation of the phenoxide from the corresponding phenol (B47542), the principles of the reaction mechanism are directly applicable to pathways where pre-formed this compound could be utilized as a starting material or an intermediate.

Role of Cresolate in Novel Polymerization Catalysis and Cross-linking Reactions

Research into the specific role of this compound as a catalyst or initiator in novel polymerization reactions is an emerging field. While detailed studies are limited, the nucleophilic nature of the cresolate anion suggests its potential to initiate anionic polymerization of certain monomers. The phenoxide group can act as an initiator, attacking a monomer to start the polymer chain growth.

In the context of cross-linking, phenolate compounds can participate in reactions that form network structures within polymers, thereby enhancing their mechanical and thermal properties. For instance, phenolic resins are known to undergo cross-linking reactions, and the introduction of cresolate functionalities could modify these processes. Enzymatically-mediated cross-linking of phenolic residues is one area of active research. Enzymes like horseradish peroxidase (HRP), in the presence of an oxidant, can catalyze the formation of free radicals from phenolic compounds, leading to C-C and C-O coupling and subsequent hydrogel formation. While not directly involving this compound, this highlights the reactivity of the phenolic group which is present in a deprotonated state in this compound. Further research is needed to fully explore the potential of cresolates in initiating novel polymerization and mediating cross-linking reactions.

Flame Retardancy Mechanisms and Intumescent Materials Development

This compound and related phenolates are being investigated for their role in the development of intumescent flame retardant materials. Intumescence is a process where a material swells upon heating to form a porous, carbonaceous char, which acts as an insulating barrier against heat and mass transfer, thereby protecting the underlying material from fire.

Chemical Pathways in Base-Promoted Intumescence of Phenolates, including Cresolates

Recent studies have revealed that alkali metal phenolates, including this compound, can undergo intumescence when heated, a process promoted by the basic nature of the compound. nih.govnih.govmdpi.com This is a departure from traditional intumescent systems that are typically acid-based. The key chemical pathways in this base-promoted intumescence have been elucidated. nih.govnih.govmdpi.com

The process is initiated by the homolytic cleavage of an aromatic C-H bond, which generates a hydrogen radical. nih.govnih.govmdpi.com This radical then participates in a series of reactions, including hydroarylation of the phenolate to form cyclohexadienes. nih.govnih.govmdpi.com Subsequent cyclization and elimination reactions of these cyclohexadienes lead to the formation of polyarenes and polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govmdpi.com These aromatic structures are essential components of the intumescent char. nih.govnih.govmdpi.com The formation of benzene (B151609), which can act as a blowing agent to expand the char, has also been observed. nih.gov

Table 2: Key Steps in Base-Promoted Intumescence of Phenolates

StepDescription
1. Radical Generation Homolytic cleavage of an Ar–H bond to produce a hydrogen radical.
2. Hydroarylation The hydrogen radical attacks the phenolate, leading to the formation of cyclohexadienes.
3. Aromatization Cyclization and elimination reactions of cyclohexadienes form polyarenes and PAHs.
4. Char Formation The polyaromatic structures constitute the carbonaceous char.
5. Expansion Gaseous byproducts, such as benzene, act as blowing agents.

Investigation of Substituent Effects on Intumescence Efficiency and Char Formation

The efficiency of the intumescent process and the quality of the resulting char are significantly influenced by the nature and position of substituents on the phenolate ring. nih.govnih.govmdpi.com

Research has shown that phenolates substituted with weak electron-donating groups (EDGs), such as the methyl group in cresolates, are conducive to intumescence. nih.govnih.govmdpi.com In contrast, substituents that are either strongly electron-donating or electron-withdrawing tend to suppress the intumescent effect. nih.govnih.govmdpi.com

This behavior can be explained by the electronic and steric effects of the substituents on the critical steps of the intumescent pathway. Weak EDGs appear to facilitate the generation of the necessary hydrogen radical and the subsequent hydroarylation reactions that lead to the formation of the polyaromatic char precursors. nih.govnih.govmdpi.com Conversely, strong EDGs or electron-withdrawing groups can alter the electronic distribution in the aromatic ring in a way that disfavors these key reactions. Steric hindrance from bulky substituents can also impede the hydroarylation process, thereby reducing the efficiency of char formation. nih.govnih.govmdpi.com

Table 3: Effect of Substituents on the Intumescence of Sodium Phenolates

Substituent TypeEffect on IntumescenceProbable Reason
Weak Electron-Donating (e.g., -CH₃) Promotes intumescenceFavorable electronic effect on hydrogen radical generation and hydroarylation.
Strong Electron-Donating Suppresses intumescenceUnfavorable electronic effects on key reaction pathways.
Electron-Withdrawing Suppresses intumescenceAlters electronic distribution, disfavoring radical generation and hydroarylation.

Extraction and Recovery Processes in Industrial Chemistry

In industrial chemistry, this compound plays a pivotal role as an intermediate in the separation and purification of phenolic compounds from complex mixtures like coal tar. The formation and subsequent decomposition of this compound are central to these extraction and recovery processes.

Mechanisms of Phenolic Compound Extraction from Tar Distillates using this compound Formation

The extraction of valuable phenolic compounds, such as phenol and cresols (tar acids), from tar distillates is a cornerstone of the chemical industry. This process leverages the acidic nature of phenols to facilitate their separation from the largely non-acidic hydrocarbon matrix of tar oils.

The fundamental mechanism involves a liquid-liquid extraction process using an aqueous solution of a strong base, typically sodium hydroxide (B78521) (caustic soda) ekb.eg. Phenols, including ortho-, meta-, and para-cresol, are weak acids. When the tar distillate is mixed with the caustic soda solution, the phenols react with the sodium hydroxide in an acid-base neutralization reaction. This reaction converts the water-insoluble phenols into their corresponding water-soluble sodium salts: sodium phenolate and this compound ekb.egwikipedia.org.

The chemical equation for this reaction is: CH₃C₆H₄OH (in oil) + NaOH (aqueous) → CH₃C₆H₄ONa (aqueous) + H₂O

This newly formed aqueous solution, known as crude sodium phenolate-cresolate solution (or carbolate/cresylate), is immiscible with the oil phase ekb.egwikipedia.org. Due to the density difference, the two layers can be separated, effectively removing the phenolic compounds from the tar oil. The remaining oil, now depleted of phenols, can be further processed for other components like naphthalene ekb.eg.

The efficiency of this extraction is dependent on factors such as the concentration of the caustic soda solution (an excess of around 10% is common), temperature, and contact time between the two phases wikipedia.org. A selective recovery can be achieved by taking advantage of the fact that phenol is more acidic than cresols. By carefully controlling the process, it's possible to first wash the oil with a this compound solution, where the stronger acid (phenol) displaces the weaker one (cresol) to form sodium phenolate, allowing for a degree of fractional separation nih.gov.

Once the aqueous cresolate solution is separated, the "springing" process is used to recover the cresols. This involves acidifying the solution, typically with carbon dioxide gas, which is a stronger acid than the cresols. The carbon dioxide reacts with the this compound, liberating the free cresol (B1669610), which separates as an oily layer from the aqueous sodium carbonate solution ekb.eg.

Advanced Separation Techniques for Cresolate-Containing Solutions

After the initial extraction, the resulting aqueous solution containing this compound and other phenolates requires further purification and separation. Several advanced techniques are employed to isolate specific isomers and remove impurities.

Fractional Distillation: This is a primary method used to separate the recovered crude tar acids. Since ortho-, meta-, and para-cresol have different boiling points, distillation can be used to separate them from each other and from phenol. This technique exploits differences in volatility to achieve purification lumenlearning.combritannica.com.

Adsorption: This technique uses solid adsorbents, like activated carbon, to remove impurities from cresolate solutions. The high surface area and porous nature of activated carbon allow it to effectively adsorb residual organic impurities, polishing the final product wikipedia.org. Adsorption is particularly cost-effective for removing low concentrations of contaminants wikipedia.org.

Membrane Separation: Technologies like reverse osmosis and ultrafiltration can be applied to treat cresolate-containing wastewater streams. These processes use semi-permeable membranes to separate the cresolates from water and other dissolved salts, offering a method for concentration and purification with a relatively small footprint wikipedia.orgoup.com.

Solvent Extraction: While the initial recovery is a form of solvent extraction, further targeted extractions can be used for purification. This involves using a different solvent that has a high affinity for a specific cresol isomer or impurity, allowing for its selective removal from the aqueous solution lumenlearning.commsdvetmanual.comdtic.mil.

Crystallization: This technique can be used to purify individual cresol isomers. By carefully controlling temperature and concentration, a specific isomer can be induced to crystallize out of the solution, leaving impurities behind. This method is effective for obtaining high-purity solid products lumenlearning.comoup.com.

Table 1: Comparison of Separation Techniques for Cresolate Solutions

TechniquePrinciple of SeparationPrimary ApplicationAdvantagesLimitations
Fractional DistillationDifference in Boiling PointsSeparation of cresol isomersHigh purity achievable, well-established technologyEnergy-intensive, may not be suitable for heat-sensitive compounds
AdsorptionAdhesion to a Solid SurfaceRemoval of impurities (polishing)Effective for low concentrations, can be highly selectiveAdsorbent requires regeneration or disposal, potential for fouling
Membrane SeparationSelective Permeation through a MembraneConcentration and purification of aqueous streamsLow energy consumption, small footprintMembrane fouling and scaling can be an issue, may not achieve complete separation
Solvent ExtractionDifferential Solubility in Immiscible LiquidsSelective removal of specific componentsHigh selectivity possible, can handle a wide range of concentrationsRequires solvent recovery and regeneration, potential for emulsion formation
CrystallizationFormation of Solid Crystals from a SolutionPurification of single cresol isomersCan produce very high-purity productsYield may be limited by solubility, requires precise control of conditions

Research on Antimicrobial Mechanisms and Efficacy of Cresolate-Derived Compounds

Cresol and its derivatives are well-established as potent antimicrobial agents, finding use as disinfectants and preservatives msdvetmanual.combritannica.commanavchem.com. Research into their efficacy focuses on understanding the relationship between their molecular structure and antimicrobial potency, as well as elucidating the specific mechanisms by which they kill microorganisms.

Structure-Activity Relationships in Cresolate-Based Antimicrobials at a Molecular Level

The antimicrobial efficacy of phenolic compounds like cresol is not arbitrary; it is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their biological activity, providing a roadmap for designing more effective antimicrobials.

For phenolic compounds, two physicochemical properties are paramount in determining their antimicrobial strength:

Lipophilicity (Hydrophobicity): This property governs the ability of the molecule to partition into and permeate the lipid-rich cell membranes of microorganisms. The methyl group on the cresol molecule, an alkyl substituent on the phenol ring, increases its lipophilicity compared to phenol itself. This enhanced ability to associate with the bacterial membrane is a key factor in its antimicrobial action dtic.milbohrium.com. Generally, increasing the alkyl chain length on a phenol ring enhances bactericidal action, up to a certain point where reduced water solubility becomes a limiting factor dtic.mil.

Hydrogen Bond Acidity: The hydroxyl (-OH) group on the cresol ring is crucial. Its ability to act as a hydrogen bond donor is a primary factor in its antimicrobial mechanism dtic.milbohrium.com. This acidity allows the molecule to interact with and disrupt vital proteins and enzymes within the bacterial cell, contributing to its lethal effect. The high antimicrobial activity of cresols and related phenols can be explained by their combination of greater H-bond acidity and enhanced lipophilicity bohrium.com.

Studies comparing various phenols and their derivatives have consistently shown that hydrophobicity is a major contributor to their antimicrobial effect bohrium.comnih.gov. The position of the methyl group (ortho-, meta-, or para-) also influences the physical properties and, consequently, the biological activity of the cresol isomers, although the general mechanism remains the same. The addition of other functional groups, such as halogens (e.g., in p-Chlorocresol), can further enhance antimicrobial potency by modifying the molecule's electronic properties and lipophilicity wikipedia.orgdtic.mil.

Mechanisms of Action against Microorganisms

Cresol-derived compounds exert their antimicrobial effects through a multi-pronged attack on microbial cells, primarily targeting the cell membrane and cellular proteins. They are considered broad-spectrum biocides effective against bacteria, fungi, and some viruses ekb.eglumenlearning.com.

The primary mechanism of action is the disruption of the cytoplasmic membrane. Due to their lipophilic nature, cresol molecules accumulate in the bacterial cell membrane, compromising its structure and function wikipedia.orgnih.govdrugbank.com. This leads to:

Increased Membrane Permeability: The integrity of the membrane is lost, causing leakage of essential intracellular components such as potassium ions, phosphates, and other metabolites wikipedia.orgdrugbank.com.

Dissipation of Proton Motive Force: The disruption of the membrane collapses the crucial proton gradient that exists across it. This dissipation uncouples oxidative phosphorylation from ATP synthesis, effectively shutting down the cell's energy production wikipedia.orgnih.gov.

At higher concentrations, cresols act as general protoplasmic poisons msdvetmanual.comnih.gov. Their effects extend beyond the membrane to the cell's interior:

Protein Denaturation: Cresols denature and coagulate proteins, both those embedded in the cell membrane and those within the cytoplasm msdvetmanual.com. This includes the inactivation of essential enzymes, which halts metabolic processes oup.com.

Inhibition of Specific Enzymes: In vitro studies have shown that cresol can inhibit the activity of specific enzymes, such as Na+/K+ ATPase, further disrupting cellular function nih.gov.

Some research on p-cresol (B1678582) has also indicated it can induce DNA damage and trigger apoptosis (programmed cell death) in certain cell types, suggesting that its cytotoxic effects may also involve genotoxic pathways ekb.eg.

Table 2: Summary of Antimicrobial Mechanisms of Cresolate-Derived Compounds

MechanismTarget SiteEffectResult
Membrane DisruptionCytoplasmic MembraneIntercalation into lipid bilayer, altering fluidity and structureIncreased permeability and leakage of ions (K+, phosphates)
Energy Production InhibitionCytoplasmic MembraneDissipation of the proton motive forceUncoupling of respiration from ATP synthesis, cellular energy depletion
Protein DenaturationMembrane and Cytoplasmic ProteinsCoagulation and inactivation of structural proteins and enzymesCessation of metabolic activity, loss of cellular function
GenotoxicityDNAInduction of DNA damageApoptosis (Programmed Cell Death)

Analytical and Computational Methodologies in Sodium Cresolate Research

Spectroscopic Characterization of Sodium Cresolate and its Derivatives

Spectroscopy is the cornerstone of analytical investigations into cresolate systems. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal a wealth of information about electronic structure, bonding, and molecular geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, including this compound and its derivatives. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : Proton NMR is used to identify the types and connectivity of hydrogen atoms in a molecule. In a typical this compound isomer (ortho, meta, or para), the ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and the methyl (-CH₃) protons. The chemical shifts (δ) of the aromatic protons are influenced by the position of the methyl group and the negatively charged oxygen (phenoxide), generally appearing in the range of 6.0-7.5 ppm. The methyl protons typically appear as a sharp singlet around 2.0-2.5 ppm. The formation of the cresolate ion from cresol (B1669610) is readily monitored by the disappearance of the acidic phenolic proton (-OH) signal, which is typically a broad singlet.

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would feature signals for the methyl carbon, the aromatic carbons, and notably, the carbon atom bonded to the oxygen (C-O). This C-O carbon signal is particularly sensitive to the electronic environment and typically shifts significantly upon deprotonation of the parent cresol.

NMR is also a powerful method for real-time reaction monitoring. youtube.com By acquiring a series of spectra over time, chemists can track the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Cresol Isomers (in CDCl₃) as Precursors to Sodium Cresolates. The formation of the cresolate anion generally causes an upfield shift (to lower ppm) for the aromatic protons and carbons due to increased electron density on the ring.
CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
o-Cresol (B1677501)-CH₃2.2815.74
Aromatic C-H6.79-7.16114.94, 120.80, 127.15, 131.07
Aromatic C-O-153.75
m-Cresol (B1676322)-CH₃2.3821.39
Aromatic C-H6.77-7.21112.56, 116.31, 121.86, 129.59
Aromatic C-O-155.28
p-Cresol (B1678582)-CH₃2.3120.50
Aromatic C-H6.78, 7.07115.24, 130.16
Aromatic C-O-153.09

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of molecules. aps.org When a molecule absorbs infrared radiation, its chemical bonds vibrate at specific frequencies, creating a unique spectral fingerprint. libretexts.orgchegg.com

For this compound, FTIR is particularly useful for confirming its formation from the parent cresol. The most significant change is the disappearance of the broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group, typically found between 3200 and 3600 cm⁻¹. Concurrently, the C-O stretching vibration, often observed around 1200-1260 cm⁻¹ in phenols, may shift in frequency and intensity upon formation of the phenoxide ion, reflecting the change in bond order and electronic environment.

Other characteristic absorption bands for this compound include:

Aromatic C-H stretching : Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching : From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C ring stretching : A series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-H bending : Both in-plane and out-of-plane bending vibrations that provide information about the substitution pattern on the aromatic ring.

FTIR is also instrumental in studying reactions involving this compound, such as degradation or further functionalization. The appearance of new absorption bands, for example, a strong peak around 1700 cm⁻¹ for a carbonyl group (C=O), would indicate oxidation of the molecule. libretexts.org Similarly, the disappearance or shifting of characteristic aromatic ring vibrations could signify bond scission and the breakdown of the molecular structure. Studies on the thermal degradation of sodium p-cresolate have utilized FTIR to analyze the composition of both gaseous products and solid residues, identifying key vibrational signatures of the compounds formed during the process.

Table 2: Characteristic FTIR Absorption Bands for this compound Analysis.
Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in Cresolate Analysis
O-H Stretch (in parent cresol)3200 - 3600 (broad)Disappearance confirms deprotonation and formation of the cresolate anion.
Aromatic C-H Stretch3000 - 3100Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch (-CH₃)2850 - 3000Confirms the presence of the methyl group.
Aromatic C=C Ring Stretch1450 - 1600Fingerprint region for the aromatic structure. Changes can indicate ring reactions.
C-O Stretch~1250 - 1300Frequency and intensity are sensitive to the phenoxide electronic state.
C=O Stretch (in degradation products)1650 - 1750Appearance indicates oxidation of the cresolate.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of this compound and its derivatives and for elucidating the structures of unknown reaction intermediates and degradation products. rsc.orgmdpi.com

In a typical MS experiment, the this compound molecule is ionized, forming a molecular ion whose m/z value corresponds to the molecular weight of the compound. For this compound (C₇H₇NaO), the expected monoisotopic mass is approximately 130.04 Da. chemspider.com The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org The resulting fragmentation pattern provides structural clues. For the cresolate ion, common fragmentation pathways might include the loss of a methyl radical (•CH₃), loss of carbon monoxide (CO), or cleavage of the aromatic ring.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution technique that provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion. Q-TOF is particularly powerful for analyzing complex mixtures, such as the output of a degradation study or a chemical reaction, without prior separation. researchgate.net By coupling liquid chromatography with Q-TOF MS (LC-MS-TOF), researchers can separate the components of a mixture and obtain high-resolution mass spectra for each, enabling the confident identification of previously unknown intermediates and products. sci-hub.st This is crucial for mapping reaction pathways and understanding the mechanisms of cresolate degradation under various stress conditions. rsc.org

Table 3: Predicted Ions and Fragments for Sodium p-Cresolate in Mass Spectrometry.
Ion/FragmentFormulaPredicted m/z (for the anion)Possible Origin
p-Cresolate Anion (Molecular Ion)[C₇H₇O]⁻107.05Deprotonated p-cresol
Loss of H radical[C₇H₆O]⁻˙106.04Fragmentation of molecular ion
Loss of CH₃ radical[C₆H₄O]⁻˙92.03Cleavage of the methyl group
Loss of CO[C₆H₇]⁻79.06Ring fragmentation after rearrangement

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.comlibretexts.org For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the conjugated system of the benzene ring.

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region, typically between 200 and 300 nm. The formation of the cresolate anion from cresol leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). This is because the negatively charged oxygen atom acts as a powerful electron-donating group, increasing the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap for the π → π* transition.

UV-Vis spectroscopy is also a primary tool for studying the formation and properties of coordination complexes involving the cresolate ligand. When this compound binds to a metal ion, the cresolate oxygen atom acts as a ligand. This coordination can significantly alter the electronic structure of the ligand and the metal ion, leading to new absorption bands. researchgate.net These new bands can be ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. By monitoring changes in the UV-Vis spectrum upon addition of a metal ion to a this compound solution, researchers can determine the stoichiometry of the resulting complex and calculate its formation constant. For transition metal complexes, d-d electronic transitions may also be observed in the visible region, which are responsible for their characteristic colors. libretexts.orgyoutube.com

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Phenolic Systems.
Compound TypeTypical λmax Range (nm)Electronic TransitionNotes
Phenol (B47542)/Cresol~270-280π → πPrimary absorption band for the neutral aromatic ring.
Phenolate (B1203915)/Cresolate~285-300π → πBathochromic shift upon deprotonation due to increased electron donation from O⁻.
Metal-Cresolate ComplexVariable (UV and Visible)π → π*, LMCT, d-dNew charge-transfer or d-d bands may appear upon coordination to a metal center.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. scilit.comosu.edu The analysis depth is typically limited to the top 1-10 nm of the surface. frontiersin.org

In XPS analysis of a solid this compound sample, the surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment.

A survey scan of this compound would show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Sodium (Na 1s). High-resolution scans of these individual peaks provide more detailed information:

C 1s Spectrum : The C 1s peak can be deconvoluted into multiple components representing carbon atoms in different chemical environments, such as C-C/C-H in the aromatic ring and methyl group, and the C-O of the phenoxide. The C-O peak will appear at a higher binding energy than the C-C/C-H peaks due to the electron-withdrawing effect of the oxygen atom. eag.com

O 1s Spectrum : The O 1s peak provides information about the oxygen atom. Its binding energy can help confirm the phenoxide linkage (C-O-Na).

Na 1s Spectrum : The position of the Na 1s peak confirms the presence of sodium and its ionic state.

XPS is particularly valuable for studying the interaction of cresolate with surfaces, such as its adsorption on metal oxides or its role in surface coatings. By analyzing the binding energy shifts of the C 1s, O 1s, and substrate peaks, researchers can deduce the binding modes of the cresolate molecule to the surface (e.g., through the oxygen atom) and investigate changes in electronic states at the interface. researchgate.netnih.gov

Table 5: Approximate Binding Energies for Elements in this compound Systems.
Core LevelApproximate Binding Energy (eV)Information Provided
C 1s (C-C, C-H)~284.5 - 285.0Identifies the hydrocarbon backbone (aromatic ring and methyl group).
C 1s (C-O)~286.0 - 287.0Identifies carbon bonded to the electronegative oxygen atom.
O 1s~531.0 - 533.0Characterizes the oxygen atom in the phenoxide group.
Na 1s~1071 - 1072Confirms the presence and ionic state of sodium.

Computational Chemistry and Theoretical Investigations of this compound Systems

Computational chemistry provides powerful tools to complement experimental studies of this compound systems. Using theoretical models and quantum mechanical calculations, researchers can predict molecular properties, visualize structures, and explore reaction pathways that may be difficult to observe experimentally. mit.edu

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry : Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Spectroscopic Properties : Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. It can also predict NMR chemical shifts, which helps in the interpretation of complex NMR data.

Analyze Electronic Structure : Visualize molecular orbitals (HOMO, LUMO) and calculate electronic properties, providing insights into the molecule's reactivity and helping to interpret UV-Vis spectra.

Model Reaction Mechanisms : Investigate the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, computational chemists can map out reaction pathways, determine activation energies, and predict reaction kinetics. This is particularly useful for understanding degradation mechanisms or the synthesis of cresolate derivatives.

Theoretical studies can also explore intermolecular interactions, such as the solvation of this compound in different solvents or its binding to metal ions. These calculations provide a molecular-level understanding of the forces governing these interactions, which is essential for predicting solubility and complex stability. monash.edu The synergy between computational predictions and experimental results provides a more complete and robust understanding of the chemical and physical behavior of this compound systems.

Density Functional Theory (DFT) Calculations: Elucidating Reaction Pathways, Transition States, and Energetics

For instance, DFT calculations are pivotal in understanding the reactivity of the cresolate ring towards electrophilic substitution, a common class of reactions for such aromatic compounds. The methyl group on the cresolate ring influences the electron density distribution, thereby directing incoming electrophiles to specific positions (ortho and para). DFT can quantify this directing effect by calculating the energies of the intermediate structures and transition states for electrophilic attack at different ring positions. While specific DFT studies exclusively on cresolate are limited, extensive research on the closely related phenolate ion provides a robust framework for understanding these processes. For example, DFT studies on the reaction of phenolate with various electrophiles have elucidated the factors controlling regioselectivity and reaction rates. These studies show that the activation energy for reactions is highly dependent on the nature of the electrophile and the solvent environment. acs.org

A critical aspect of these calculations is the ability to model the transition state, which is a fleeting, high-energy configuration that cannot be directly observed experimentally. By characterizing the geometry and energy of the transition state, the activation energy (the energy barrier that must be overcome for a reaction to occur) can be determined. This information is vital for predicting reaction kinetics.

Table 1: Illustrative Reaction Energetics for Phenolate Reactions (Modeled for Cresolate) from DFT Calculations

Reaction TypeModel ReactantsCalculated PropertyIllustrative Value (kcal/mol)
Electrophilic AttackPhenolate + CH₃⁺Activation Energy (ortho)~15-20
Electrophilic AttackPhenolate + CH₃⁺Activation Energy (para)~14-19
Oxidation (H-abstraction)Phenol + RadicalReaction Enthalpy~ -10 to -15

Note: These are representative values based on DFT studies of phenol/phenolate and are intended to illustrate the type of data obtained. Actual values for cresolate would vary depending on the isomer (ortho, meta, para) and the specific computational method.

Molecular Dynamics Simulations: Investigating Cresolate Interactions in Solvents and Materials

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its behavior in solution, which is its most common state in practical applications. These simulations model the interactions between the sodium cation, the cresolate anion, and the surrounding solvent molecules (typically water).

A key output of MD simulations is the radial distribution function (RDF), which describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. uci.edu For an aqueous solution of this compound, RDFs can reveal the structure of the hydration shells around both the sodium ion and the cresolate ion. For the cresolate anion, MD simulations based on its analogue, phenolate, show that water molecules form a structured solvation shell. rsc.org The negatively charged oxygen atom of the phenolate strongly interacts with the hydrogen atoms of water, forming hydrogen bonds. rsc.org The hydrophobic aromatic ring also influences the local water structure. researchgate.net These simulations indicate that the phenolate ion can immobilize a significant number of water molecules, extending beyond its first solvation shell, an effect attributed to the high charge density on the oxygen atom. rsc.org

MD simulations can also be used to study the transport properties of this compound in solution, such as diffusion coefficients, which are important for understanding its mobility and reactivity. Furthermore, these simulations can model the interaction of this compound with other materials, such as polymers or surfaces, which is relevant in various industrial applications.

Table 2: Representative Data from Molecular Dynamics Simulations of Aqueous Phenolate (as a model for Cresolate)

PropertyIonFinding
First Solvation Shell Distance (Na⁺-O_water)Sodium (Na⁺)~2.4 Å
First Solvation Shell Distance (Cresolate O⁻-H_water)Cresolate (Phenolate model)~1.8 Å
Coordination Number (Na⁺)Sodium (Na⁺)4-6 water molecules
Coordination Number (Cresolate O⁻)Cresolate (Phenolate model)3-5 hydrogen-bonded water molecules

Note: These values are based on typical findings from MD simulations of aqueous sodium phenolate and serve as a close approximation for this compound.

Quantum Chemical Methods: Predicting Electronic Structure, Reactivity, and Spectroscopic Properties of Cresolates

Beyond DFT, a range of other quantum chemical methods are employed to predict the fundamental properties of the cresolate ion. These methods can provide highly accurate descriptions of the electronic structure, which governs the molecule's reactivity and how it interacts with light.

One of the most common applications is the prediction of spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies of molecules, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. benasque.orgbenasque.orgstackexchange.comrsc.orgrsc.org TD-DFT calculations on phenol and substituted phenols have shown excellent agreement with experimental UV-Vis spectra, allowing for the accurate assignment of absorption bands to specific electronic transitions. rsc.orgnih.gov For cresolate, these calculations can predict how the position of the methyl group (ortho, meta, or para) influences the absorption spectrum.

Quantum chemical methods are also invaluable for predicting Nuclear Magnetic Resonance (NMR) spectra. rsc.orgillinois.edu By calculating the magnetic shielding tensors of the carbon and hydrogen nuclei in the cresolate ion, it is possible to predict their ¹³C and ¹H NMR chemical shifts. illinois.edu These predictions are a powerful tool for confirming molecular structures and interpreting experimental NMR data. For example, NMR data for a p-cresolate derivative has been reported and assigned, providing a basis for comparison with theoretical calculations. nih.gov

Furthermore, these methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govspectroscopyonline.comnih.govrsc.org By simulating the vibrational modes of the cresolate ion, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of chemical bonds.

Table 3: Illustrative Spectroscopic Data for Cresolate (based on experimental data for cresol and computational models for phenolate)

Spectroscopic PropertyNucleus/TransitionPredicted/Observed Value
¹³C NMR Chemical ShiftC-O~155-160 ppm
¹³C NMR Chemical ShiftAromatic Carbons~115-140 ppm
¹³C NMR Chemical ShiftMethyl Carbon~20-22 ppm
UV-Vis Absorption (π → π*)-~280-300 nm
Key IR Vibrational FrequencyC-O Stretch~1250-1300 cm⁻¹

Note: These values are approximate and based on a combination of experimental data for cresol isomers and computational studies on related phenolates. nih.gov The exact values will depend on the specific isomer and the solvent.

Environmental Chemistry and Remediation Research of Sodium Cresolate

Environmental Fate and Transport Studies of Cresolate Species

The environmental fate and transport of cresolate species are governed by the physicochemical properties of the corresponding cresol (B1669610) isomers, which dictate their partitioning between air, water, and soil. Although found in all environmental media, their concentrations are generally low due to rapid removal rates. cdc.gov

In the atmosphere, the vapor pressures of cresol isomers suggest they exist predominantly in the vapor phase rather than being adsorbed to particulate matter. cdc.gov Their persistence in the air is limited, as they are rapidly degraded by reactions with photochemically produced hydroxyl radicals. cdc.gov The relatively high water solubility of cresol isomers facilitates their removal from the atmosphere through wet deposition, such as rain. cdc.govnih.gov

In aquatic systems, volatilization, sediment binding, and biodegradation result in only small amounts of cresols typically being found in water. nih.gov Biodegradation is the primary mechanism for the rapid breakdown of cresols in both water and soil. cdc.gov However, under certain conditions, such as in highly oligotrophic waters or anaerobic environments like some sediments and groundwater aquifers, cresols may persist for longer periods. cdc.gov

The mobility of cresolates in soil is influenced by the soil's organic carbon content and pH. Calculated soil adsorption coefficients (Koc) suggest high to very high mobility in soil. cdc.gov Due to their potential to leach, cresols have been detected in groundwater. nih.gov However, their relatively rapid biodegradation often limits their persistence in soil environments, with detection primarily occurring in areas of significant contamination, such as former industrial sites. nih.gov

Environmental Fate Properties of Cresol Isomers

Propertyo-Cresol (B1677501)m-Cresol (B1676322)p-Cresol (B1678582)Reference
Vapor Pressure at 25°C (mmHg)0.2990.1380.11 cdc.gov
Water Solubility at 25°C (mg/L)25,95024,00021,520 cdc.gov
Log Kow (Octanol-Water Partition Coefficient)1.951.961.94 cdc.gov
Henry's Law Constant at 25°C (atm·m³/mol)1.2 x 10-68.65 x 10-77.92 x 10-7 cdc.gov

Biodegradation Pathways and Microbial Community Responses to Cresolates

Biodegradation is a critical process for the natural attenuation of cresolates in the environment. A diverse range of microorganisms can utilize cresol isomers as a source of carbon and energy under both aerobic and anaerobic conditions. The specific degradation pathways and the composition of the microbial communities involved are dependent on the cresol isomer and the prevailing environmental conditions.

Under aerobic conditions, bacteria such as Pseudomonas, Bacillus, Acinetobacter, and Corynebacterium are known to effectively metabolize cresol isomers. nih.gov The degradation typically proceeds through hydroxylation of the aromatic ring to form methyl-substituted catechols, followed by ring cleavage. nih.gov Both ortho- and meta-cleavage pathways have been observed. nih.govresearchgate.net For instance, Pseudomonas putida has been shown to metabolize m-cresol via a meta-cleavage pathway, while its degradation of p-cresol can proceed through an alternative pathway involving oxidation to 4-hydroxybenzoate. nih.gov

Anaerobic biodegradation of cresols is also well-documented and occurs under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions. cdc.gov The degradation rates under anaerobic conditions often follow the order of p-cresol > m-cresol > o-cresol. cdc.gov

Nitrate-Reducing Conditions: Denitrifying bacteria, such as certain Paracoccus and Pseudomonas-like strains, can completely oxidize cresols to carbon dioxide. researchgate.net The pathway for p-cresol often involves the oxidation of the methyl group to form 4-hydroxybenzoate, which is then converted to benzoyl-CoA. researchgate.net

Sulfate-Reducing Conditions: In the absence of nitrate, sulfate-reducing bacteria like Desulfobacterium cetonicum and Desulfotomaculum sp. play a key role. nih.govresearchgate.net One identified pathway for p-cresol involves the addition of the methyl group to fumarate (B1241708) to form 4-hydroxybenzylsuccinate. nih.gov An alternative pathway involves the oxidation of the methyl group, similar to the pathway under nitrate-reducing conditions. cdc.govresearchgate.net

Methanogenic Conditions: Cresol degradation can also occur under methanogenic conditions, though often at slower rates compared to sulfate-reducing conditions. cdc.gov

Exposure to cresols can induce shifts in microbial community structure. Studies on river sediments and soils have shown that cresol spills can lead to an increase in the relative abundance of phyla like Planctomycetes and Gemmatimonadetes, with the genus Pseudomonas often dominating, indicating its pivotal role in adaptation and degradation. wa.gov

Microorganisms Involved in Cresol Biodegradation

MicroorganismCresol Isomer(s) DegradedConditionReference
Pseudomonas putidao-, m-, p-CresolAerobic nih.govnih.gov
Bacillus sp.o-, m-, p-CresolAerobic nih.gov
Arthrobacter sp.o-, p-CresolAerobic ecetoc.org
Geobacter metallireducensp-CresolAnaerobic (Iron-Reducing) cdc.gov
Desulfobacterium cetonicump-CresolAnaerobic (Sulfate-Reducing) nih.gov
Desulfotomaculum sp. strain Grollm-CresolAnaerobic (Sulfate-Reducing) researchgate.net
Paracoccus sp.o-, p-CresolAnaerobic (Nitrate-Reducing) researchgate.net

Advanced Oxidation and Chemical Degradation Processes for Cresolate Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). mdpi.com These processes are effective for the degradation and mineralization of recalcitrant compounds like cresols.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. It is an effective method for degrading all three cresol isomers. nih.gov Studies have shown degradation efficiencies as high as 82% within 120 minutes under optimal conditions (pH 3.0, [H₂O₂] = 31.64 mM, [Fe²⁺] = 0.72-0.90 mM). nih.gov The mineralization rate for cresols in the Fenton process follows the sequence: m-cresol > p-cresol > o-cresol. nih.gov The process leads to the formation of lower molecular weight aliphatic acids, such as acetic and oxalic acids, before complete mineralization to CO₂ and water. nih.gov

Ozonation: Ozonation utilizes ozone (O₃), a powerful oxidant, to degrade organic contaminants. The process can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, especially at higher pH. nih.gov For p-cresol, degradation performance improves with increasing pH, with optimal results observed at pH 11, achieving over 95% reduction in both p-cresol concentration and Chemical Oxygen Demand (COD). nih.gov The degradation pathway involves the formation of aromatic intermediates followed by ring-opening reactions. nih.gov

Photocatalysis: This process uses a semiconductor catalyst (like TiO₂ or ZnO) and a light source (typically UV) to generate reactive oxygen species. Photocatalytic degradation of p-cresol using ZnO under UV irradiation has demonstrated high efficiency, with 93% removal of total organic carbon (TOC). cdc.govresearchgate.net The process is most favorable in a pH range of 6-9. cdc.gov Intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol have been identified during the degradation of p-cresol. researchgate.net

Persulfate Activation: Persulfate (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to produce the sulfate (B86663) radical (SO₄•⁻), a strong oxidant. The UV/Ozone activation of persulfate has been shown to be highly effective for m-cresol degradation, achieving 99.8% removal in 30 minutes. nih.gov This synergistic system generates both sulfate and hydroxyl radicals, which contribute to the degradation process through electrophilic addition and subsequent ring-opening reactions. nih.gov

Performance of AOPs for Cresol Degradation

AOP MethodTarget Isomer(s)Key ConditionsDegradation EfficiencyReference
Fenton Oxidationo-, m-, p-CresolpH 3.0, [H₂O₂]=31.64 mM, [Fe²⁺]=0.72-0.90 mM~82% COD removal in 120 min nih.gov
Ozonationp-CresolpH 11, Initial Conc. 50 mg/L95.8% p-cresol removal nih.gov
Photocatalysis (ZnO/UV)p-CresolpH 6-9, 2.5 g/L ZnO, 100 ppm p-cresol93% TOC removal cdc.govresearchgate.net
Persulfate (UV/O₃ activation)m-CresolInitial Conc. 50 mg/L99.8% removal in 30 min nih.gov
Electrochemical Oxidationm-, o-, p-CresolChloride electrolyte, 5.4 A/dm²~74% COD removal (m-, o-); ~65% (p-) nih.gov

Sorption and Bioavailability Studies in Various Environmental Compartments

The sorption of cresolates to soil and sediment is a key process that influences their mobility, fate, and bioavailability in the environment. Sorption controls the concentration of the compound in the aqueous phase, thereby affecting its potential for leaching into groundwater and its availability to microorganisms for degradation.

The primary factor controlling the sorption of neutral organic compounds like cresols is the organic carbon content of the soil or sediment. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is used to normalize the sorption coefficient (Kd) to the fraction of organic carbon, providing a measure of a chemical's tendency to bind to organic matter. chemsafetypro.com Experimentally determined Koc values for cresol isomers range from 22 to 158, which indicates high to very high mobility in soil. cdc.gov This suggests a low tendency for cresols to adsorb to soil and sediment, particularly in soils with low organic matter content. researchgate.net

Soil pH is another critical factor. Cresols are weak acids with pKa values around 10. At environmental pH values typically below their pKa, they exist predominantly in their neutral, non-ionized form (cresol) rather than as the cresolate anion. The neutral form is more likely to sorb to organic matter. As pH increases towards and above the pKa, the ionized cresolate form becomes dominant, which is more water-soluble and less likely to sorb to soil particles. cdc.gov

The bioavailability of cresols is intrinsically linked to their sorption behavior. Chemicals that are strongly sorbed are generally less available for microbial uptake and degradation. mdpi.com However, due to the relatively low sorption potential and rapid biodegradation rates of cresols, their removal from soil and water is often dominated by biological processes rather than sorption. cdc.govresearchgate.net In one study, experiments with a clay-rich soil showed negligible sorption of phenol (B47542), o-cresol, and p-cresol over a 24-hour period; the disappearance of the compounds over longer periods was attributed almost entirely to biodegradation when inhibitors were not present. researchgate.net This indicates that in biologically active environments, the bioavailability of cresols is generally high, allowing for their efficient microbial degradation. researchgate.net

Sorption Coefficients of Cresol Isomers

IsomerLog KocMobility ClassReference
o-Cresol1.03Very High cdc.gov
m-Cresol1.54High cdc.gov
p-Cresol1.69High cdc.gov

Future Research Directions and Emerging Applications of Sodium Cresolate

Exploration of Novel Catalytic Roles for Sodium Cresolate

While direct research into the catalytic applications of this compound is still emerging, the well-documented catalytic activities of its close analog, sodium phenoxide, provide a strong basis for future exploration. Sodium phenoxide is utilized as a catalyst in various organic reactions, leveraging its nucleophilic and basic properties. echemi.com It is anticipated that this compound will exhibit similar, and potentially enhanced, catalytic capabilities due to the electronic effects of the methyl group on the aromatic ring.

Future research is expected to focus on the following areas:

Phase-Transfer Catalysis: Sodium phenoxide has been investigated as a nucleophile in phase-transfer catalyzed reactions, such as O-allylation and benzoylation. researchgate.netresearchgate.net These reactions are crucial in the synthesis of fine chemicals and pharmaceuticals. It is hypothesized that this compound could serve as an effective catalyst or nucleophile in similar solid-liquid or liquid-liquid phase-transfer catalysis systems, potentially offering different selectivity and reactivity due to the methyl substituent.

Polymerization Initiators: Phenoxides can act as initiators in ring-opening polymerization for the synthesis of polyesters and polycarbonates. nih.govsigmaaldrich.comrsc.org The electronic and steric properties of the cresolate moiety could influence the polymerization kinetics and the properties of the resulting polymers. Research into this compound as a polymerization initiator could lead to the development of new polymeric materials with tailored characteristics.

Hydrogenation and Deoxygenation Reactions: Recent studies have demonstrated the room temperature catalytic hydrogenation of sodium phenoxide for hydrogen storage applications. rsc.org Furthermore, bimetallic catalysts have been shown to enhance the hydrodeoxygenation of m-cresol (B1676322). nrel.gov These findings suggest that this compound could be a key component in catalytic systems for biomass conversion and the production of biofuels and other valuable chemicals.

A comparative look at the catalytic potential of related phenoxide compounds is presented in the table below.

Catalyst/PrecursorReaction TypePotential Application
Sodium PhenoxidePhase-Transfer CatalysisSynthesis of ethers and esters
Sodium PhenoxidePolymerization InitiationProduction of biodegradable polymers
Sodium PhenoxideCatalytic HydrogenationHydrogen storage
m-CresolHydrodeoxygenationBiofuel production

Sustainable Chemistry and Circular Economy Applications for Cresolate-Derived Materials

The principles of sustainable chemistry and the circular economy are driving the development of materials derived from renewable resources and designed for recyclability or biodegradability. Cresol (B1669610), the precursor to this compound, can be derived from bio-based sources such as lignocellulose, offering a renewable pathway to cresolate-based materials. researchgate.net

Key research directions in this area include:

Biodegradable Polymers: Cresol-based monomers can be used to synthesize various polymers, including polybenzoxazines and cresol-formaldehyde resins. researchgate.netgoogle.com Research is underway to develop biodegradable polymers from cresol and its derivatives, which could find applications in packaging, agriculture, and medicine. wikipedia.orgnih.govspringerprofessional.deyoutube.com The incorporation of the cresolate structure could impact the degradation profile and mechanical properties of these polymers.

Bio-based Resins and Composites: Cresol is a key component in the production of resins with applications in coatings and adhesives. google.comresearchgate.netmdpi.com The development of bio-based cresol provides an opportunity to create more sustainable resin formulations. Future work will likely focus on optimizing the performance of these bio-based resins and exploring their use in durable composite materials.

Chemical Recycling and Upcycling: A circular economy approach necessitates the development of methods to recycle and upcycle waste materials. Research into the chemical decomposition of cresolate-derived polymers back to their monomeric units would be a significant step towards creating a closed-loop life cycle for these materials.

The table below outlines potential sustainable applications for cresolate-derived materials.

MaterialSustainable AspectPotential Application
Bio-based CresolRenewable feedstockSynthesis of this compound and derivatives
Cresol-based Biodegradable PolymersReduced environmental impactPackaging, agricultural films, medical implants
Bio-based Cresol ResinsSustainable alternative to petroleum-based resinsCoatings, adhesives, composites

Integration of Cresolates in Advanced Functional Materials and Nanotechnology

The unique chemical structure of cresolates makes them attractive building blocks for the design of advanced functional materials and for applications in nanotechnology.

Emerging research areas include:

Functional Polymers: The polymerization of cresol-based monomers can lead to the formation of functional polymers with specific properties. For instance, plasma polymerization of m-cresol can produce films with antimicrobial properties. researchgate.net Cresol-based benzoxazine (B1645224) monomers are precursors to high-performance polybenzoxazines with excellent thermal stability. researchgate.net The this compound moiety could be incorporated into polymer backbones or as a functional side group to impart specific characteristics such as ion conductivity or metal-binding capabilities.

Nanomaterial Functionalization: The surface of nanomaterials can be functionalized with organic molecules to tailor their properties and enhance their performance in various applications. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Cresolate molecules could be used to functionalize nanoparticles, providing a reactive handle for further chemical modifications or to influence the nanoparticles' dispersion and interaction with their environment. While direct research is limited, the principles of surface functionalization suggest this as a viable area of exploration.

Nanocomposites: The incorporation of nanofillers into cresol-based polymer matrices can lead to the development of nanocomposites with enhanced mechanical, thermal, and barrier properties. researchgate.net These materials could find use in a wide range of applications, from automotive components to electronic packaging.

The table below summarizes potential applications of cresolates in advanced materials and nanotechnology.

Application AreaSpecific UsePotential Benefit
Functional PolymersAntimicrobial coatingsEnhanced hygiene and safety
Functional PolymersHigh-performance thermosetsImproved thermal stability and durability
Nanomaterial FunctionalizationModified nanoparticlesTailored surface properties for targeted applications
NanocompositesReinforced polymer matricesEnhanced mechanical and thermal performance

Interdisciplinary Research with Bio-inspired Systems

Nature provides a rich source of inspiration for the design of novel materials and chemical systems. The fields of biomimetic and bio-inspired chemistry aim to emulate biological processes to create new technologies. bioengineer.orgnih.govnih.govrsc.orgmdpi.comnorthwestern.edu

Future interdisciplinary research involving this compound could venture into:

Bio-inspired Catalysis: The structure of this compound, with its phenolic group, is reminiscent of the tyrosine amino acid residue found in the active sites of many enzymes. This similarity could inspire the design of new catalysts that mimic enzymatic activity. Research in this area might involve incorporating cresolate moieties into synthetic scaffolds to create catalysts that operate in aqueous environments under mild conditions. bioengineer.org

Molecular Self-Assembly: Molecular self-assembly is a process where molecules spontaneously organize into well-defined structures. sigmaaldrich.comuvic.cawikipedia.orgnih.govsigmaaldrich.com The aromatic ring and polar head of this compound provide features that could be exploited in the design of molecules that self-assemble into complex nanostructures, such as micelles, vesicles, or liquid crystals. These self-assembled systems could have applications in drug delivery, sensing, and materials science.

Biomimetic Materials: The principles of biomineralization, where organisms create hard tissues like bone and teeth, can guide the synthesis of advanced composite materials. nih.govnorthwestern.edu Cresolate-containing polymers could be used as organic templates to direct the growth of inorganic crystals, leading to the formation of hybrid materials with hierarchical structures and enhanced properties.

The following table highlights potential interdisciplinary research areas for this compound.

Research AreaConceptPotential Application
Bio-inspired CatalysisEnzyme mimicryGreen and efficient chemical synthesis
Molecular Self-AssemblySupramolecular chemistryDrug delivery, nanotechnology, advanced materials
Biomimetic MaterialsBiomineralizationAdvanced composites with enhanced mechanical properties

Q & A

Q. What are the optimal synthesis protocols for sodium cresolate in organometallic reactions, and how can yield be quantified?

this compound synthesis often involves deprotonation of cresol using a strong base (e.g., NaOH) in aqueous or alcoholic media. In ruthenium-catalyzed systems, reductive elimination from organometallic precursors (e.g., (PMe₃)₂Ru complexes) under CO atmosphere at 85–135°C yields p-cresol with >90% efficiency, monitored via ¹H NMR spectroscopy . For hydrogenolysis reactions, autocatalysis by p-cresol accelerates cresolate formation, requiring careful temperature control (e.g., 28°C) and stoichiometric monitoring . Methodologically, yield optimization should prioritize solvent choice (protic vs. aprotic), base strength, and real-time spectroscopic validation.

Q. How do pH levels influence this compound’s reactivity in bioconjugation reactions?

this compound’s reactivity in triazolinedione (TAD) bioconjugation is pH-dependent due to equilibrium between protonated cresol and deprotonated cresolate. At pH ≥ 7 (buffered solutions), cresolate dominates (pKa ~10), enabling a 10⁴–10⁷-fold rate acceleration via the SEAr (electrophilic aromatic substitution) mechanism compared to neutral cresol . Experimental protocols should employ phosphate buffers (pH 7–10) to stabilize cresolate concentrations and suppress competing TAD hydrolysis. Adjusting buffer capacity is critical to maintain reaction kinetics and product selectivity .

Advanced Research Questions

Q. What computational methods validate the SEAr mechanism in this compound-TAD reactions, and how are transition states characterized?

Density functional theory (DFT) at the ωB97xD/aug-cc-pVDZ level reveals that cresolate’s SEAr mechanism involves a near-barrierless σ-complex formation (ΔG‡ ~4 kcal/mol) followed by a rate-determining six-membered transition state (TS2SEAR(6-mem)), which is 12–16 kcal/mol lower in energy than cresol pathways . Solvent effects (e.g., explicit water molecules stabilizing intermediates) and proton transfer dynamics must be modeled to reproduce experimental rate constants. Computational workflows should include:

  • Geometry optimization of intermediates and transition states.
  • Frequency calculations to confirm saddle points.
  • Energy comparisons using Arrhenius equations to predict rate constants .

Q. How can contradictions between observed and predicted reaction rates in cresolate-mediated processes be resolved?

Discrepancies often arise from solvent polarity, protolysis equilibria, and unaccounted solvent-solute interactions. For example, cresolate’s experimental rate in buffered solutions exceeds theoretical predictions due to excess energy dissipation from exothermic σ-complex formation, accelerating TS2SEAR(6-mem) . To resolve contradictions:

  • Conduct kinetic isotope effect (KIE) studies to isolate proton-transfer steps.
  • Use stopped-flow spectroscopy to capture transient intermediates.
  • Compare computed barriers with experimental Arrhenius plots under varied pH and solvent conditions .

Q. What methodologies identify competing reaction pathways (e.g., SEAr vs. ene mechanisms) in this compound systems?

Competitive pathway analysis requires isotopic labeling (e.g., deuterated cresolate) and regioselectivity studies. Computational comparisons of pericyclic ene and SEAr barriers show that cresolate exclusively follows SEAr, while cresol exhibits mixed mechanisms. Experimental validation involves:

  • HPLC-MS to isolate para-substituted adducts (characteristic of SEAr).
  • Variable-temperature NMR to detect ene-derived intermediates.
  • Substituent effects (e.g., blocking para positions) to suppress SEAr .

Methodological Considerations

  • Data Collection : Use ¹H/³¹P NMR to monitor reaction progress and quantify yields .
  • Computational Tools : Employ Gaussian or ORCA for DFT calculations, with implicit/explicit solvent models .
  • Buffering Strategies : Phosphate buffers (pH 7–10) stabilize cresolate and suppress TAD degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.